![molecular formula C20H28O3 B024655 Dhnpyo CAS No. 101409-94-3](/img/structure/B24655.png)
Dhnpyo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhnpyo is a chemical compound that has been studied extensively for its potential in scientific research. It is a synthetic molecule that has shown promising results in various applications, including drug development, gene therapy, and medical imaging.
Wirkmechanismus
Dhnpyo works by binding to specific receptors in the body, which triggers a series of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the desired physiological effect. The exact mechanism of action of Dhnpyo is still being studied, but it is believed to involve the modulation of various neurotransmitters and hormones in the body.
Biochemical and Physiological Effects:
Dhnpyo has been found to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of various neurotransmitters and hormones in the body, which can lead to changes in mood, behavior, and other physiological processes. Dhnpyo has also been found to have anti-inflammatory and antioxidant properties, which can help to protect the body from various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dhnpyo in lab experiments is its high potency and specificity. It can be used in very small concentrations, which reduces the risk of toxicity and other adverse effects. However, one of the main limitations of using Dhnpyo in lab experiments is its high cost and limited availability. It can also be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for research on Dhnpyo. One area of research is the development of new drugs and therapies based on the compound. Another area of research is the use of Dhnpyo in medical imaging and diagnostic tests. There is also potential for Dhnpyo to be used in gene therapy and other advanced medical treatments. Further studies are needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Conclusion:
In conclusion, Dhnpyo is a synthetic molecule that has shown promising results in various scientific research applications. Its high potency and specificity make it a valuable tool for researchers in the fields of drug development, gene therapy, and medical imaging. Further research is needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Synthesemethoden
Dhnpyo is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of a starting material, which is then reacted with other reagents to form the final product. The process involves several purification steps to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Dhnpyo has been extensively studied for its potential in scientific research. It has shown promising results in various applications, including drug development, gene therapy, and medical imaging. Dhnpyo has been found to be effective in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used in medical imaging to detect tumors and other abnormalities.
Eigenschaften
CAS-Nummer |
101409-94-3 |
---|---|
Produktname |
Dhnpyo |
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(5R,8R,9S,10R,13S,14S,17R)-17-ethynyl-5,17-dihydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-3-20(23)11-8-16-14-7-10-19(22)12-13(21)4-5-17(19)15(14)6-9-18(16,20)2/h1,14-17,22-23H,4-12H2,2H3/t14-,15+,16+,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
VZJYEIIXZOGNBJ-OHZAXKLOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
Synonyme |
5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one 5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one, (5beta,17alpha)-isomer DHNPYO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.